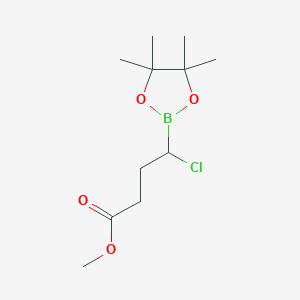
Methyl 2-amino-5-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-5-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanoate is a complex organic compound that features a pyrazole ring substituted with a bromine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanoate typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by bromination and subsequent esterification. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-5-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-5-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of Methyl 2-amino-5-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanoate involves its interaction with specific molecular targets. The bromine atom and pyrazole ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-amino-5-(1h-pyrazol-1-yl)-2-methylpentanoate: Lacks the bromine atom, which may affect its reactivity and biological activity.
Methyl 2-amino-5-(4-chloro-1h-pyrazol-1-yl)-2-methylpentanoate: Contains a chlorine atom instead of bromine, which may result in different chemical properties.
Uniqueness
Methyl 2-amino-5-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanoate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H16BrN3O2 |
|---|---|
Molekulargewicht |
290.16 g/mol |
IUPAC-Name |
methyl 2-amino-5-(4-bromopyrazol-1-yl)-2-methylpentanoate |
InChI |
InChI=1S/C10H16BrN3O2/c1-10(12,9(15)16-2)4-3-5-14-7-8(11)6-13-14/h6-7H,3-5,12H2,1-2H3 |
InChI-Schlüssel |
UNWZCZRTYXLIPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCN1C=C(C=N1)Br)(C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Methylphenyl)carbamoyl]cyclopropane-1-carboxylicacid](/img/structure/B13555068.png)
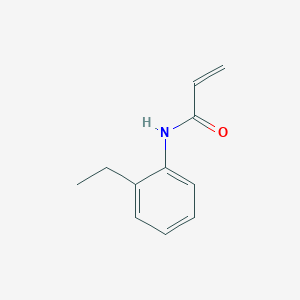
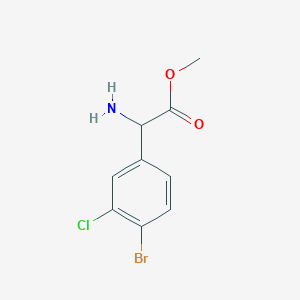
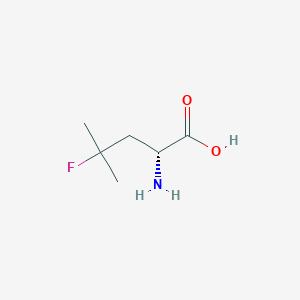
aminedihydrochloride](/img/structure/B13555094.png)
![Potassium trifluoro(5-oxaspiro[2.3]hexan-1-YL)borate](/img/structure/B13555096.png)
![methyl 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13555099.png)
![4-[3-(Methoxycarbonyl)phenyl]butanoicacid](/img/structure/B13555111.png)
![2-cyano-N-[4-(morpholin-4-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B13555119.png)
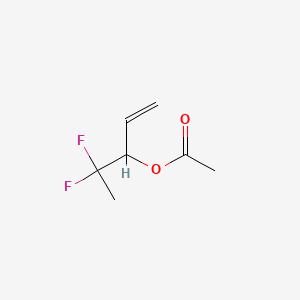
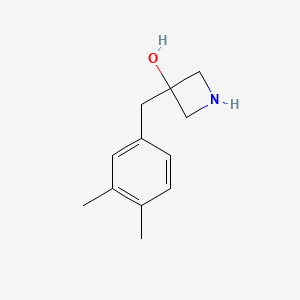

![rac-tert-butyl (1R,5R,6R)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13555149.png)
